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Compound of Interest

Compound Name: Flovagatran sodium

Cat. No.: B15576702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of flovagatran
sodium for its target enzyme, thrombin. Flovagatran sodium is a potent and reversible direct

inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] Understanding its

binding characteristics is crucial for research and development in the fields of thrombosis and

anticoagulation.

Core Data: Binding Affinity (Ki)
The inhibitory potency of a compound is quantified by its inhibition constant (Ki), which

represents the concentration of the inhibitor required to produce half-maximum inhibition. A

lower Ki value indicates a higher binding affinity and greater potency.

Compound Target Ki (nM) Inhibition Type

Flovagatran Sodium Thrombin 9 Reversible

Table 1: Binding affinity of flovagatran sodium for thrombin.[1]

Mechanism of Action: Direct Thrombin Inhibition
Flovagatran sodium exerts its anticoagulant effect by directly binding to the active site of

thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the
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formation of a blood clot.[2][3] This direct and reversible inhibition distinguishes it from indirect

thrombin inhibitors, such as heparin. The interaction is non-covalent, allowing for a dynamic

equilibrium between the bound and unbound states of the inhibitor and enzyme.

The following diagram illustrates the central role of thrombin in the coagulation cascade and

the point of intervention for flovagatran sodium.
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Figure 1: Inhibition of the coagulation cascade by flovagatran sodium.

Experimental Protocol: Determination of Thrombin
Inhibition Constant (Ki)
While the specific protocol used for the initial determination of flovagatran's Ki is not publicly

detailed, a representative methodology for determining the Ki of a reversible, competitive

thrombin inhibitor is outlined below. This protocol is based on standard enzyme kinetic

principles.[4][5][6]

Objective: To determine the inhibition constant (Ki) of flovagatran sodium for human α-

thrombin.

Materials:
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Human α-thrombin

Flovagatran sodium

Chromogenic or fluorogenic thrombin substrate (e.g., S-2238 or Boc-VPR-AMC)

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4)

96-well microplates

Microplate reader capable of measuring absorbance or fluorescence

Procedure:

Reagent Preparation:

Prepare a stock solution of human α-thrombin in the assay buffer.

Prepare a stock solution of flovagatran sodium in a suitable solvent (e.g., DMSO) and

then serially dilute it in assay buffer to create a range of inhibitor concentrations.

Prepare a stock solution of the thrombin substrate in the assay buffer.

Assay Setup:

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

Add varying concentrations of flovagatran sodium to the wells. Include control wells with

no inhibitor.

Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 37°C) for a set

period (e.g., 15 minutes) to allow for binding equilibrium to be reached.

Initiation and Measurement:

Initiate the enzymatic reaction by adding the thrombin substrate to all wells.

Immediately begin monitoring the change in absorbance or fluorescence over time using a

microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
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Data Analysis:

Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the

linear portion of the progress curves.

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the

enzyme activity) by plotting the initial velocities against the inhibitor concentrations and

fitting the data to a dose-response curve.

Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki =

IC50 / (1 + [S]/Km) Where:

[S] is the substrate concentration.

Km is the Michaelis-Menten constant for the substrate.

The following diagram outlines the general workflow for determining the Ki of a thrombin

inhibitor.
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Figure 2: Experimental workflow for Ki determination.

This technical guide provides foundational information on the thrombin binding affinity of

flovagatran sodium. For further in-depth studies, it is recommended to consult primary

literature on the pharmacodynamics of direct thrombin inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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